二水合溴化钴(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

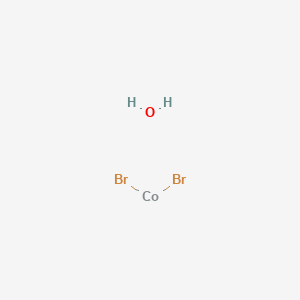

Cobalt(II) bromide hydrate is an inorganic compound composed of cobalt, bromine, and water molecules. It is a white, deliquescent solid, with a molecular weight of 439.9 g/mol, and a melting point of 487 °C. It is a highly soluble compound in water, alcohols, and other organic solvents, and is used in a variety of applications, including as a catalyst, in the production of dyes, and in the synthesis of pharmaceuticals.

科学研究应用

纳米粒子合成及其在催化中的应用:二水合溴化钴(II) 已被用于通过球磨法等方法合成纳米粒子。这些纳米粒子在催化和矿物合成中显示出潜力 (Rahmani Zahra, S. Ghammamy, M. Pourheravy, 2014)。

钴催化的氢酰化反应:它在烯烃的氢酰化反应中充当催化剂。此过程对于生产酮类产物非常重要,可用于各种化学转化 (Junfeng Yang, Yuan Seto, N. Yoshikai, 2015)。

在地热系统和矿石加工中的作用:它在地热系统中钴的运输和沉积中起着至关重要的作用,并且在矿石加工中很重要 (Weihua Liu, S. Borg, D. Testemale, et al., 2011)。

用于储氢的钴-硼纳米粒子:二水合溴化钴(II) 用于制备钴-硼纳米粒子,该纳米粒子在储氢中具有应用 (D. Tong, X. Zeng, W. Chu, et al., 2010)。

二氧化碳偶联:它参与在特定条件下将二氧化碳与环氧丙烷偶联,展示了它在环境化学中的作用 (Lisa N. Saunders, N. Ikpo, Chad F. Petten, et al., 2012)。

在水处理和分析中:二水合溴化钴(II) 在水处理和分析中发挥作用,特别是在含溴水中的溴酸盐形成中 (Zhaobing Li, Zhi Chen, Y. Xiang, et al., 2015)。

钴的分离和预富集:它用于分离和预富集水和食品样品中的钴的新方法,显示了其在分析化学中的重要性 (M. Jamali, Bahram Soleimani, R. Rahnama, 2017)。

抗菌活性研究:已经对钴(II)配合物进行了潜在抗菌活性的研究 (Filitsa Dimiza, Athanasios N. Papadopoulos, V. Tangoulis, et al., 2010)。

作用机制

Target of Action

Cobalt(II) bromide hydrate primarily targets chemical reactions in organic synthesis . It is used as a catalyst in these reactions, facilitating the formation of C-metal, C-heteroatom, and C-C bonds . The compound also aids in the addition to unsaturated bonds, cyclizations, functional group transformations, polymerization, oxidations, reductions, and carbonylations .

Mode of Action

The interaction of Cobalt(II) bromide hydrate with its targets involves catalyzing various types of bond formations and transformations. For instance, it catalyzes the arylzincation of alkynes with arylzinc iodide x lithium chloride complexes in acetonitrile . This wide scope of arylzincation allows the use of unfunctionalized alkynes, such as 6-dodecyne, as well as arylacetylenes .

Biochemical Pathways

Cobalt(II) bromide hydrate affects the biochemical pathways involved in organic synthesis. By acting as a catalyst, it influences the rate and direction of chemical reactions, leading to the formation of new compounds . The downstream effects include the creation of complex organic molecules through C-metal, C-heteroatom, and C-C bond formations, among other reactions .

Result of Action

The molecular and cellular effects of Cobalt(II) bromide hydrate’s action are seen in the products of the reactions it catalyzes. By facilitating various types of bond formations and transformations, it enables the synthesis of complex organic molecules . These molecules can have a wide range of applications, depending on the specific reactions involved.

Action Environment

The action, efficacy, and stability of Cobalt(II) bromide hydrate can be influenced by various environmental factors. For instance, it is hygroscopic and forms a hexahydrate in air . The hexahydrate loses four water of crystallization molecules at 100 °C, forming a dihydrate . Further heating to 130 °C produces the anhydrous form . At higher temperatures, Cobalt(II) bromide reacts with oxygen, forming cobalt (II,III) oxide and bromine vapor . Therefore, the reaction conditions, including temperature and exposure to air, can significantly impact the compound’s action and stability.

属性

IUPAC Name |

dibromocobalt;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZAWYGLXXRSO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Co](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CoH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583555 |

Source

|

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) bromide hydrate | |

CAS RN |

85017-77-2 |

Source

|

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)

![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)